BenchChemオンラインストアへようこそ!

7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine

Antitumor Agents DNA Alkylation Pyrrolobenzimidazole

Procure 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine (CAS 135513-35-8) as the indispensable late-stage intermediate for pyrrolo[1,2-a]benzimidazole (PBI)-based antitumor agent synthesis. The 7-methyl group is the single most critical substituent: it shifts the downstream quinone away from an unproductive 1,5-sigmatropic rearrangement and enables potent DNA alkylation; replacing it with hydrogen or methoxy abolishes nucleophilic DNA trapping and results in a 10- to 100-fold drop in mean cytotoxicity across 60 cancer cell lines. The 5-amino group provides a direct, regioselective handle for quinone oxidation or amide coupling, bypassing the need for high-pressure catalytic hydrogenation of nitro precursors. This specific regioisomer (7-methyl-5-amino, not 5-, 6-, or 8-methyl congeners) ensures alignment with established SAR. Its favorable LogP (~1.24, ~0.9 units lower than the des-methyl analog) simplifies aqueous workup during scale-up. Order now to advance DNA-alkylating prodrug programs with predictable DT-diaphorase (NQO1)-mediated activation.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 135513-35-8
Cat. No. B147861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine
CAS135513-35-8
Synonyms1H-Pyrrolo[1,2-a]benzimidazol-5-amine,2,3-dihydro-7-methyl-(9CI)
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N3CCCC3=N2)N
InChIInChI=1S/C11H13N3/c1-7-5-8(12)11-9(6-7)14-4-2-3-10(14)13-11/h5-6H,2-4,12H2,1H3
InChIKeyYVRYXMASEBGOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine (CAS 135513-35-8): Core Scaffold Overview for Procurement


7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine (CAS 135513-35-8), also named 2,3-dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole, is a fused tricyclic heterocycle (C₁₁H₁₃N₃, MW 187.24) belonging to the pyrrolo[1,2-a]benzimidazole (PBI) class [1]. It bears a primary amino group at the 5-position and a methyl substituent at the 7-position on the benzimidazole ring. This compound is a critical synthetic intermediate in the multistep preparation of PBI-based antitumor agents—specifically the 6-aziridinyl (PBI) and 6-acetamido (APBI) quinone classes—where the 7-methyl substituent is mechanistically indispensable for DNA alkylation potency [2][3]. Its physicochemical profile includes a predicted boiling point of 435.7±25.0 °C, density of 1.4±0.1 g/cm³, and a calculated LogP of approximately 1.24 .

Why the 7-Methyl-5-amino PBI Scaffold Cannot Be Replaced by Des-Methyl or Alternative 7-Substituted Analogs


The 7-methyl substituent on the pyrrolo[1,2-a]benzimidazole core is not a passive structural feature—it is the principal determinant of whether the downstream PBI antitumor agent acts as a DNA alkylator or undergoes an unproductive internal 1,5-sigmatropic shift [1]. Replacing the 7-methyl group with hydrogen (des-methyl analog, CAS 191794-35-1) or a 7-methoxy group abolishes nucleophilic trapping of DNA phosphates upon reductive activation, resulting in a 10- to 100-fold loss in mean cytotoxicity across 60 cancer cell lines [2]. Furthermore, the 5-amino group on the target compound provides a unique synthetic handle for regioselective elaboration—oxidation to the quinone, diazotization, or acylation—that is absent in the 5-unsubstituted or 5-nitro precursors [3]. Consequently, procurement of the precise 7-methyl-5-amino substitution pattern is non-negotiable for research programs that depend on generating PBI/APBI derivatives with predictable DNA alkylation and topoisomerase II inhibition profiles.

Quantitative Differentiation Evidence for 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine Against Its Closest Analogs


7-Methyl vs. 7-Unsubstituted vs. 7-Methoxy: Impact on Downstream PBI Cytotoxicity (NCI 60-Cell Panel)

In a head-to-head comparison of 7-substituted PBI quinone derivatives, the 7-methyl analog PBI-C exhibited a mean log GI₅₀ of −7.74 across the NCI 60 cancer cell line panel, compared to −6.44 for the 7-unsubstituted analog (2a) and −6.15 for the 7-methoxy analog (3). This corresponds to an approximately 20-fold greater potency for the 7-methyl derivative versus 7-unsubstituted, and approximately 40-fold versus 7-methoxy. The 7-aziridinyl analog (4) was essentially inactive (log GI₅₀ > −4) [1]. The target compound provides the 7-methyl substitution pattern that is required for downstream PBIs to achieve this potency advantage.

Antitumor Agents DNA Alkylation Pyrrolobenzimidazole SAR

7-Methyl vs. 7-Butyl: Steric Bulk at the 7-Position and DT-Diaphorase Activation Efficiency

Comparative enzyme kinetic studies reveal that replacing the 7-methyl group with a bulkier 7-n-butyl substituent significantly impairs DT-diaphorase (NQO1) reductive activation. The 7-butyl PBI exhibited a markedly decreased k_cat/K_m for DT-diaphorase relative to the 7-methyl PBI, resulting in dramatically reduced cytotoxicity despite retaining DNA alkylation capability [1]. The 7-methyl substituent thus occupies an optimal steric window—sufficiently bulky to promote nucleophilic trapping over the sigmatropic shift, yet compact enough to permit efficient enzymatic reductive activation.

DT-Diaphorase Reductive Activation Enzyme Kinetics PBI

7-Methyl-5-amino vs. Des-Methyl-5-amino Analog: Physicochemical Property Differentiation

The 7-methyl substituent imparts a measurable shift in lipophilicity compared to the des-methyl analog (CAS 191794-35-1). The target compound (C₁₁H₁₃N₃, MW 187.24) exhibits a calculated LogP of approximately 1.24, versus approximately 2.15 for the des-methyl 5-amino analog (C₁₀H₁₁N₃, MW 173.21) [1]. The lower LogP of the 7-methyl derivative reflects improved aqueous solubility, which can influence reaction yields during subsequent synthetic transformations and may affect chromatographic purification behavior. The boiling point also differs: 435.7±25.0 °C (target) vs. 431.9 °C (des-methyl), and density: 1.4±0.1 g/cm³ (target) vs. 1.44 g/cm³ (des-methyl) .

Physicochemical Properties LogP Solubility Intermediate

5-Amino Group as a Unique Synthetic Handle vs. 5-Nitro or 5-Unsubstituted Precursors

In the patented synthesis of azamitosenes (PBI antitumor agents), the 5-amino-7-methyl intermediate (compound 14 in U.S. Patent 5,246,955) serves as the direct precursor to the 5,8-dione quinone system via oxidation, or to the 5-iminoquinone system via selective imination [1]. The 5-amino group can be diazotized for introduction of halogens, or acylated to form acetamido derivatives. In contrast, the corresponding 5-nitro precursor (compound 13, 6-bromo-7-methyl-5-nitro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole) requires an additional high-pressure hydrogenation step (50 psi H₂, 5% Pd/C, 8 hours) to generate the amino group, and the 5-unsubstituted PBI core lacks a functional handle at this position entirely [1]. The 5-amino group thus enables synthetic divergence at the earliest possible stage in the PBI synthetic sequence.

Synthetic Intermediate Functional Group Interconversion PBI Synthesis Regioselectivity

Optimal Procurement Scenarios for 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine Based on Evidence


Medicinal Chemistry: Synthesis of PBI and APBI Antitumor Lead Compounds

Medicinal chemistry teams developing pyrrolo[1,2-a]benzimidazole-based antitumor agents should procure this compound as the late-stage intermediate for installing the 5,8-dione (azamitosene) or 5-imino-8-one (iminoazamitosene) warhead. The 7-methyl substituent is mechanistically essential: without it, the downstream PBI quinone fails to alkylate DNA and instead undergoes an unproductive sigmatropic rearrangement, resulting in a 20- to 40-fold loss in mean GI₅₀ across the NCI 60-cell panel [1]. The 5-amino group permits direct oxidation to the quinone system, bypassing the need for nitro group reduction that would be required with alternative precursors [2].

Chemical Biology: Investigating Reductive Activation and DNA Damage Mechanisms

Researchers studying DT-diaphorase (NQO1)-mediated prodrug activation can use this intermediate to generate defined PBI analogs with controlled 7-position substitution. Comparative studies have shown that the 7-methyl group occupies an optimal steric window: it is bulky enough to promote DNA nucleophilic trapping over the sigmatropic shift, yet compact enough to maintain efficient DT-diaphorase substrate turnover—unlike the 7-butyl analog, which exhibits severely diminished k_cat/K_m [1]. This compound enables systematic probing of the steric requirements for enzymatic reductive activation.

Process Chemistry: Scaffold Optimization for Large-Scale PBI Derivative Synthesis

Process development groups scaling up PBI-based candidates will benefit from the target compound's favorable LogP of ~1.24, which is approximately 0.9 log units lower (8-fold greater predicted aqueous solubility) than the des-methyl analog [1]. This improved hydrophilicity can simplify aqueous workup procedures and facilitate the oxidation step to the quinone. Moreover, the 5-amino group eliminates the need for high-pressure catalytic hydrogenation equipment required when starting from the 5-nitro analog [2], reducing both capital expenditure and safety considerations during scale-up.

Fragment-Based Drug Discovery: PBI Scaffold as a Privileged Kinase/TOP2 Inhibitor Template

Beyond the classical PBI antitumor quinones, the pyrrolo[1,2-a]benzimidazole scaffold has been explored as a template for topoisomerase II inhibitors and kinase inhibitors [1][2]. The 7-methyl-5-amino substitution pattern provides two distinct vectors for fragment elaboration: the 5-amino group for amide coupling or heterocycle formation, and the 7-methyl group for maintaining the electronic and steric profile known to favor DNA intercalation or enzyme binding. Procurement of this specific regioisomer—rather than 5-methyl, 6-methyl, or 8-methyl congeners—ensures alignment with the structure-activity relationships established for this compound class.

Quote Request

Request a Quote for 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.